![molecular formula C9H12N2O B15071834 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine. The reaction is typically carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the laboratory synthesis methods and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine derivatives with various functional groups.
Reduction: Tetrahydro derivatives with modified functional groups.
Substitution: Substituted imidazo[1,5-a]pyridine compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine: Shares a similar core structure but lacks the ethanone group.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another related compound with a different ring fusion pattern.
Tetrahydroimidazo[4,5-c]pyridine: Features a different substitution pattern on the imidazo ring.
Uniqueness: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h5-6,9H,2-4H2,1H3 |
Clave InChI |
UDHGDOGVVOSLRX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCC2=CN=CN12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


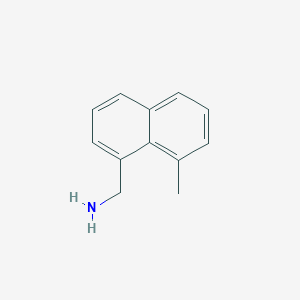
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
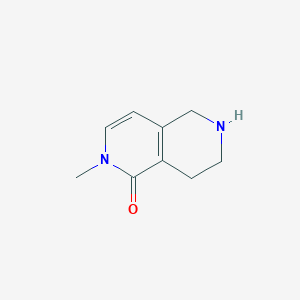
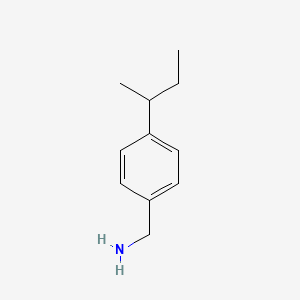
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)
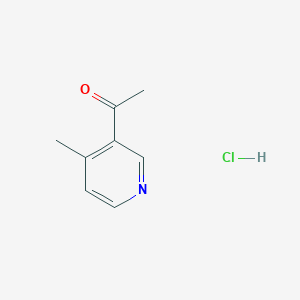

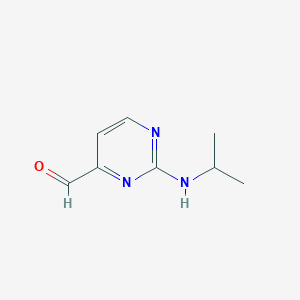
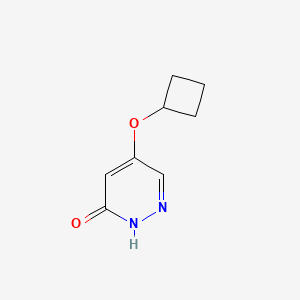

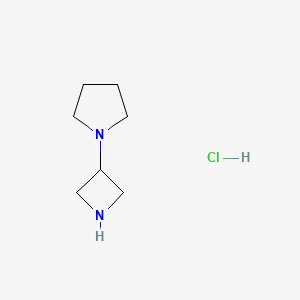
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
